![molecular formula C11H13NaO3 B1290558 Butylparaben sodium CAS No. 36457-20-2](/img/structure/B1290558.png)
Butylparaben sodium
Overview
Description
Butylparaben sodium, also known as Butyl 4-hydroxybenzoate, is an organic compound with the formula C4H9O2CC6H4OH . It is a white solid that is soluble in organic solvents . It has proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions, and as a flavoring additive in food .
Synthesis Analysis
Butylparaben is prepared by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . It is produced industrially .Molecular Structure Analysis
The molecular formula of Butylparaben sodium is C11H13NaO3 . The molecular weight is 216.209 Da .Chemical Reactions Analysis
Parabens are synthesized by a traditional method through an acid–base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid or montmorillonite K10 clay .Physical And Chemical Properties Analysis
Butylparaben sodium is a colorless, odorless, crystalline powder . It is slightly soluble in water and soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol . The melting point ranges from 68 to 69 °C .Scientific Research Applications
Preservative in Various Industries
Butylparaben Sodium is widely used in different industries as a preservative . Its antimicrobial properties make it an effective ingredient in preventing the growth of harmful microorganisms, thereby extending the shelf life of products .
Antimicrobial Compound
Apart from its preservative properties, Butylparaben Sodium also acts as an antimicrobial compound . This makes it a valuable component in industries that require high standards of hygiene and cleanliness .
Use in Cosmetics
Butylparaben Sodium is commonly used in the cosmetics industry . Its preservative and antimicrobial properties help maintain the quality and safety of cosmetic products .
Use in Pharmaceuticals
The pharmaceutical industry also benefits from the use of Butylparaben Sodium . It helps in preserving the efficacy of medicines and prevents the growth of bacteria and fungi .
Use in Food Industry
Butylparaben Sodium is used in the food industry due to its ability to act as a preservative . It helps in maintaining the freshness of food products and prevents spoilage .
Environmental Impact
The presence of Butylparaben Sodium in ecosystems is mainly related to wastewater discharges . Its detection in different water sources, wastewater treatment plants, humans, and animals has been analyzed based on literature results .
Safety And Hazards
Butylparaben sodium may cause an allergic skin reaction . It is harmful if swallowed and causes skin irritation . It also causes serious eye damage . Inhalation exposure causes irritation to the respiratory tract . Contact with the eyes or skin can cause irritation, redness, pain, and/or itchiness .
properties
IUPAC Name |
sodium;4-butoxycarbonylphenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHACNFHJJTQT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189971 | |
Record name | Butylparaben sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylparaben sodium | |
CAS RN |
36457-20-2 | |
Record name | Butylparaben sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036457202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylparaben sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium butyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLPARABEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAR76J77VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?
A1: Research suggests butylparaben sodium negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while butylparaben sodium shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.
Q2: What is the dissociation behavior of butylparaben sodium in water, and how does this relate to its structure?
A2: Studies analyzing the electrical conductivities of butylparaben sodium in water revealed key information about its dissociation []. The research indicates that butylparaben sodium dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of butylparaben sodium in aqueous solutions, which is relevant to its use as a preservative in various products.
Q3: Can you elaborate on the potential environmental impact of butylparaben sodium based on its effects on Dunaliella tertiolecta?
A3: While the research [] focuses on the toxicity of butylparaben sodium to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that butylparaben sodium, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of butylparaben sodium release and to develop strategies for its mitigation.
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